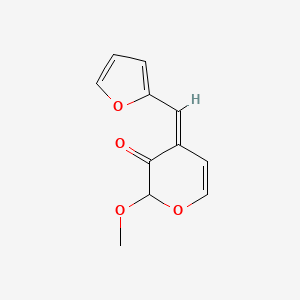
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is an organic compound that features a furan ring and a pyran ring connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-3,4-dihydro-2H-pyran-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes have been explored to provide a more environmentally friendly and cost-effective approach to synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydro derivatives, and various substituted pyran derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds share the furan-2-ylmethylene moiety and have been studied for their potential as selective inhibitors of phosphoinositide 3-kinase gamma.
Trichlorozirconium η2-hydrazonides: These compounds also feature a furan-2-ylmethylene group and have been explored for their catalytic behavior in polymerization reactions.
Uniqueness
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is unique due to its combination of a furan ring and a pyran ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(4Z)-4-(furan-2-ylmethylidene)-2-methoxypyran-3-one |
InChI |
InChI=1S/C11H10O4/c1-13-11-10(12)8(4-6-15-11)7-9-3-2-5-14-9/h2-7,11H,1H3/b8-7- |
InChI-Schlüssel |
ZKUKZXDYZWHINW-FPLPWBNLSA-N |
Isomerische SMILES |
COC1C(=O)/C(=C\C2=CC=CO2)/C=CO1 |
Kanonische SMILES |
COC1C(=O)C(=CC2=CC=CO2)C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



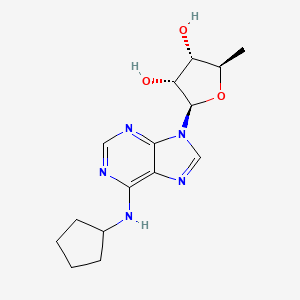
![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)


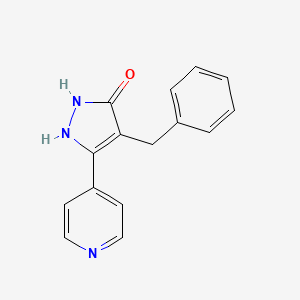
![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)

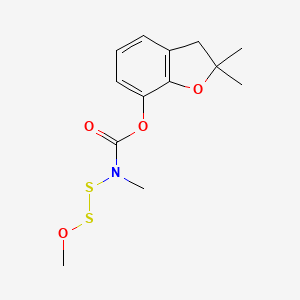
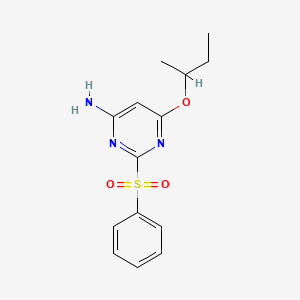

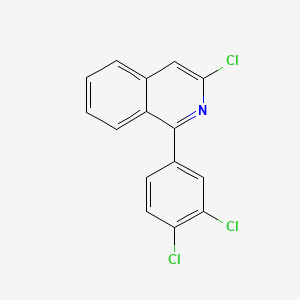
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
